The Pharmacological Potential of 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic Acid and its Analogs: A Technical Guide for Drug Discovery Professionals
The Pharmacological Potential of 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic Acid and its Analogs: A Technical Guide for Drug Discovery Professionals
Abstract
The pyrazole-4-carboxylic acid scaffold represents a privileged pharmacophore in medicinal chemistry, underpinning a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the pharmacological landscape of this heterocyclic core, with a specific focus on the potential contributions of a 1-(2-methoxyphenyl) substituent. While direct biological data for 1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is limited in publicly accessible literature, this document synthesizes the extensive research on related analogs to project its potential activities and guide future research. We will delve into the established anti-inflammatory, antimicrobial, and anticancer properties of pyrazole-4-carboxylic acid derivatives, elucidating their mechanisms of action and structure-activity relationships. This guide is intended for researchers, scientists, and drug development professionals, offering both a comprehensive overview and detailed experimental protocols to facilitate the exploration of this promising class of compounds.
Introduction: The Pyrazole-4-Carboxylic Acid Core - A Versatile Scaffold
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of numerous pharmaceuticals.[1][2] The incorporation of a carboxylic acid moiety at the 4-position endows the scaffold with a critical functional group for interacting with biological targets, often through hydrogen bonding or salt bridge formation. The substituents at the 1, 3, and 5-positions of the pyrazole ring offer vast opportunities for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.
The subject of this guide, 1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, features a methoxy-substituted phenyl ring at the 1-position. The methoxy group, with its electron-donating and lipophilic characteristics, can significantly influence the molecule's ADME (absorption, distribution, metabolism, and excretion) properties and its interaction with target proteins. This guide will explore the known biological activities of analogous compounds to build a predictive framework for the therapeutic potential of this specific derivative.
Key Biological Activities and Mechanisms of Action
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes
A significant body of research has established pyrazole derivatives as potent anti-inflammatory agents, with many exhibiting selective inhibition of cyclooxygenase-2 (COX-2).[1][3] The selective inhibition of COX-2 over COX-1 is a key objective in the development of non-steroidal anti-inflammatory drugs (NSAIDs) to minimize gastrointestinal side effects.
Mechanism of Action: Pyrazole-containing compounds can mimic the binding of the natural substrate, arachidonic acid, to the active site of COX enzymes. The carboxylic acid moiety is often crucial for anchoring the molecule within the active site, while the substituents on the pyrazole ring can confer selectivity for the larger, more accommodating active site of COX-2 compared to COX-1.[3]
Structure-Activity Relationship (SAR):
-
1-Aryl Substituent: The nature of the aryl group at the 1-position is critical for COX-2 selectivity. Bulky and hydrophobic groups are generally favored. The 2-methoxyphenyl group in our target compound could potentially occupy a hydrophobic pocket in the COX-2 active site.
-
4-Carboxylic Acid: As mentioned, this group is a key pharmacophoric feature for binding to the active site.
-
Other Substituents: Modifications at the 3 and 5-positions can further enhance potency and selectivity.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay [4]
This protocol outlines a common method for determining the inhibitory activity of a compound against COX-1 and COX-2.
-
Enzyme Preparation: Obtain purified ovine COX-1 and human recombinant COX-2.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0) containing a heme cofactor and a reducing agent (e.g., glutathione).
-
Compound Incubation: Add various concentrations of the test compound (dissolved in a suitable solvent like DMSO) to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding the COX-1 or COX-2 enzyme to the mixture and incubate at 37°C.
-
Substrate Addition: After a short pre-incubation, add the substrate, arachidonic acid, to start the enzymatic reaction.
-
Reaction Termination and Detection: Stop the reaction after a defined period (e.g., by adding a strong acid). The product, prostaglandin E2 (PGE2), can be quantified using an enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).
Antimicrobial Activity: A Broad Spectrum of Action
Pyrazole-4-carboxylic acid derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[5][6] Their mechanism of action in microorganisms is not as well-defined as their anti-inflammatory effects but is thought to involve the disruption of essential cellular processes.
Potential Mechanisms of Action:
-
Enzyme Inhibition: Pyrazole derivatives may inhibit key enzymes involved in microbial metabolism or cell wall synthesis.
-
Disruption of Membrane Potential: Some heterocyclic compounds can interfere with the electrochemical gradients across microbial cell membranes.
Structure-Activity Relationship (SAR):
-
Substituents on the Aryl Ring: The presence and position of electron-withdrawing or electron-donating groups on the 1-aryl substituent can significantly impact antimicrobial potency.
-
Modifications of the Carboxylic Acid: Conversion of the carboxylic acid to amides or esters can influence the antimicrobial spectrum and potency.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method) [7]
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 1.5 × 10^8 CFU/mL).
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity: Targeting Proliferative Pathways
Several pyrazole-4-carboxylic acid derivatives have exhibited cytotoxic activity against various cancer cell lines.[8][9] Their anticancer effects are often attributed to the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.
Potential Mechanisms of Action:
-
Kinase Inhibition: Many pyrazole-based compounds are known to inhibit protein kinases that are often dysregulated in cancer.
-
Induction of Apoptosis: These compounds can trigger programmed cell death through various intrinsic and extrinsic pathways.
-
Cell Cycle Arrest: They can halt the progression of the cell cycle at different checkpoints, preventing uncontrolled cell division.
Structure-Activity Relationship (SAR):
-
Aryl Substituents: The substitution pattern on the 1-aryl ring is crucial for anticancer activity. Lipophilic and electron-withdrawing groups have been shown to be beneficial in some cases.[8]
-
Amide and Ester Derivatives: Modification of the carboxylic acid to amides and esters has yielded compounds with potent anticancer effects.[8]
Experimental Protocol: MTT Assay for Cytotoxicity [10][11]
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control and determine the IC50 value.
Data Presentation: A Survey of Biological Activities
The following tables summarize the reported biological activities of various pyrazole-4-carboxylic acid derivatives from the literature. This data provides a valuable reference for understanding the potential of this scaffold.
Table 1: Anti-inflammatory Activity of Pyrazole-4-Carboxylic Acid Derivatives (COX-2 Inhibition)
| Compound/Derivative | R1-Substituent | R3/R5-Substituents | IC50 (COX-2) (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib (Reference) | 4-Sulfonamidophenyl | 3-Trifluoromethyl, 5-(p-tolyl) | 0.30 | >303 | [2] |
| Benzoxazine Derivative 3e | Biphenyl | - | 0.57 | 242.4 | [2] |
| Benzoxazine Derivative 3f | Biphenyl | - | 0.61 | 226.5 | [2] |
| Pyrazole Derivative 5u | Benzene sulfonamide | Benzyloxyphenyl | - | - | [3] |
| Pyrazole Derivative 5s | Benzene sulfonamide | Benzyloxyphenyl | - | - | [3] |
Table 2: Antimicrobial Activity of Pyrazole-4-Carboxylic Acid Derivatives (MIC in µg/mL)
| Compound/Derivative | R1-Substituent | R3/R5-Substituents | S. aureus | B. subtilis | E. coli | K. pneumoniae | C. albicans | A. niger | Reference |
| Pyrazole-carboxamide 6a | - | - | +++ | +++ | +++ | +++ | +++ | +++ | [5] |
| Pyrazole-carboxamide 6f | - | - | +++ | +++ | +++ | +++ | +++ | +++ | [5] |
| Pyrazole-carboxamide 6g | - | - | +++ | +++ | +++ | +++ | +++ | +++ | [5] |
| Pyrazole Derivative 8b | - | - | Good | - | - | - | Good | Good | [9] |
| Pyrazole Derivative 22 | - | - | Good | - | Good | Good | - | Good | [9] |
(Note: "+++" indicates significant activity as reported in the source, specific MIC values were not provided in the abstract.)
Table 3: Anticancer Activity of Pyrazole-4-Carboxylic Acid Derivatives (IC50 in µM)
| Compound/Derivative | R1-Substituent | R3/R5-Substituents | Cell Line | IC50 (µM) | Reference |
| Pyrazolopyrimidine 43m | 3,5-Dimethoxyphenyl | - | HeLa | 19 | [12] |
| Pyrazolopyrimidine 43m | 3,5-Dimethoxyphenyl | - | A549 | 14 | [12] |
| Pyrazole Derivative 10b | Methyl | - | MCF-7, Colo-205, A549 | < 0.1 | [12] |
| Pyrazole-thiadiazole 6g | Phenyl | - | A549 | 1.537 | |
| Pyrazole-thiadiazole 6d | Allyl | - | A549 | 5.176 |
Visualization of Key Concepts
Generalized Synthetic Pathway
The synthesis of 1-aryl-1H-pyrazole-4-carboxylic acids often proceeds through the condensation of a hydrazine derivative with a β-ketoester, followed by hydrolysis of the resulting ester.
Caption: Generalized synthetic route to 1-aryl-1H-pyrazole-4-carboxylic acids.
Conceptual Workflow for Biological Evaluation
The evaluation of a novel pyrazole-4-carboxylic acid derivative typically follows a hierarchical screening process.
Caption: Conceptual workflow for the biological evaluation of pyrazole derivatives.
Conclusion and Future Directions
The 2-methoxyphenyl substituent may confer unique properties that could enhance biological activity or improve the pharmacokinetic profile. Future research should focus on the synthesis of this specific compound and its comprehensive biological evaluation using the protocols outlined in this guide. A systematic exploration of its inhibitory activity against a panel of kinases, its spectrum of antimicrobial activity, and its cytotoxicity against various cancer cell lines would be a valuable starting point. Furthermore, elucidating the precise mechanism of action for any observed activities will be crucial for its potential development as a therapeutic agent. This in-depth technical guide provides a solid foundation for researchers to embark on the exploration of 1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid and its analogs, with the ultimate goal of developing novel and effective medicines.
References
-
Current status of pyrazole and its biological activities. PMC. [Link]
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. [Link]
-
Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. PMC. [Link]
-
One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. [Link]
-
Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry. [Link]
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI. [Link]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed. [Link]
-
Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. PMC. [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC. [Link]
-
Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. PMC. [Link]
-
Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences. [Link]
-
An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions | Request PDF. ResearchGate. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]
-
In vitro COX‐1 and COX‐2 enzyme inhibition assays of the synthesized compounds. ResearchGate. [Link]
-
Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery. ResearchGate. [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. NIH. [Link]
-
Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives. Scilit. [Link]
-
(PDF) Antimicrobial Properties Of Pyrazolone Compounds With Their Qsar Investigations. ResearchGate. [Link]
-
In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. JOCPR. [Link]
-
From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. ACS Publications. [Link]
-
Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. MDPI. [Link]
-
Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. PubMed. [Link]
-
Synthesis, characterization and antimicrobial activity of pyrazole derivatives. Open Research@CSIR-NIScPR. [Link]
-
The percentage of cytotoxicity versus concentration by MTT exclusion on... ResearchGate. [Link]
-
Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. PMC. [Link]
Sources
- 1. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]
- 2. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.rsc.org [pubs.rsc.org]
